1-[3-(Fluoromethyl)phenyl]methanamine
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Overview
Description
1-[3-(Fluoromethyl)phenyl]methanamine is an organic compound characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Fluoromethyl)phenyl]methanamine typically involves the introduction of a fluoromethyl group to a phenylmethanamine precursor. One common method includes the reaction of 3-(fluoromethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Fluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoromethylbenzoic acid, while reduction could produce various amine derivatives .
Scientific Research Applications
1-[3-(Fluoromethyl)phenyl]methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(Fluoromethyl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]methanamine
- 1-[3-(Chloromethyl)phenyl]methanamine
- 1-[3-(Bromomethyl)phenyl]methanamine
Comparison: 1-[3-(Fluoromethyl)phenyl]methanamine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analog, it has different reactivity and biological activity profiles. The fluoromethyl group also influences the compound’s stability and solubility, making it suitable for specific applications where other halogenated analogs may not be as effective .
Properties
CAS No. |
791781-22-1 |
---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.17 g/mol |
IUPAC Name |
[3-(fluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H10FN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2 |
InChI Key |
FVBKLSHJWAHHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CF)CN |
Origin of Product |
United States |
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